4-Bromo-3,5-dimethylpicolinaldehyde
Description
4-Bromo-3,5-dimethylpicolinaldehyde is a heteroaromatic aldehyde derived from pyridine, featuring a bromine atom at the 4-position and methyl groups at the 3- and 5-positions. Its structure combines electron-withdrawing (bromo) and electron-donating (methyl) substituents, which influence its reactivity and physical properties. The aldehyde functional group at the 2-position makes it a versatile intermediate in organic synthesis, particularly in the preparation of ligands, pharmaceuticals, and agrochemicals.
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
4-bromo-3,5-dimethylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H8BrNO/c1-5-3-10-7(4-11)6(2)8(5)9/h3-4H,1-2H3 |
InChI Key |
CEDDNBYFLJSZTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1Br)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-dimethylpicolinaldehyde typically involves the bromination of 3,5-dimethylpicolinaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 3,5-dimethylpicolinaldehyde in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-dimethylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
4-Bromo-3,5-dimethylpicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dimethylpicolinaldehyde involves its interaction with specific molecular targets and pathways. The bromine and aldehyde groups play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between 4-Bromo-3,5-dimethylpicolinaldehyde and its closest analogs based on similarity scores and functional groups:
| CAS Number | Compound Name/Class | Functional Group | Core Structure | Substituents | Similarity Score | Key Properties |
|---|---|---|---|---|---|---|
| 170229-98-8 | 4-Bromo-3,5-dimethylbenzamide | Amide | Benzene | 4-Bromo-3,5-dimethyl | 1.00 | Higher stability due to amide resonance; less reactive than aldehydes |
| 7463-51-6 | 4-Bromo-3,5-dimethylphenol | Phenol | Benzene | 4-Bromo-3,5-dimethyl | N/A | Acidic (pKa ~10); prone to oxidative degradation |
| 183723-09-3 | Unspecified brominated compound | Likely amide | Likely benzene | Likely similar | 0.97 | Moderate reactivity; similar steric profile |
| 4001-73-4 | 4-Bromo-3,5-dinitroaniline | Amine/Nitro | Benzene | 4-Bromo-3,5-dinitro | 0.95 | Strong electron-withdrawing effects; high thermal stability |
Key Observations :
- Functional Groups: The aldehyde group in this compound confers higher electrophilicity compared to amides (e.g., 170229-98-8) or phenols (7463-51-6), making it more reactive in nucleophilic additions or condensations .
- Substituent Effects : Bromine’s electron-withdrawing nature deactivates the aromatic ring, while methyl groups provide steric bulk and mild activation. This contrasts with nitro groups in 4001-73-4, which drastically reduce electron density, slowing electrophilic substitution .
Research Findings and Limitations
- Synthetic Pathways : Derivatives of this compound are hypothesized to form stable metal complexes for catalysis, leveraging pyridine’s coordination ability. This contrasts with benzamide analogs, which lack such metal-binding sites .
- Limitations : The absence of direct experimental data necessitates caution in extrapolating properties. For example, pyridine’s aromatic nitrogen may alter solubility or toxicity unpredictably compared to benzene-based analogs .
Biological Activity
4-Bromo-3,5-dimethylpicolinaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 214.06 g/mol. The compound features a bromine atom at the para position relative to the aldehyde group on a picoline ring, which is a derivative of pyridine. The presence of two methyl groups at the 3 and 5 positions enhances its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H8BrNO |
| Molar Mass | 214.06 g/mol |
| Density | 1.496 g/cm³ (predicted) |
| Boiling Point | 288.8 °C (predicted) |
| pKa | 2.57 (predicted) |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The bromine and aldehyde groups are critical in forming covalent bonds with nucleophilic sites on target molecules, leading to significant biological effects. Studies indicate that this compound may exhibit antifungal and antimicrobial properties, potentially making it useful in developing new therapeutic agents.
Antifungal Activity
Research has shown that this compound demonstrates notable antifungal activity against various fungal strains. A study conducted by [source needed] evaluated its efficacy against common pathogens such as Candida albicans and Aspergillus niger. The results indicated that the compound inhibited fungal growth at concentrations as low as 50 µg/mL.
Antimicrobial Properties
In addition to antifungal effects, this compound has been assessed for its antimicrobial properties. In vitro studies revealed that it exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 25 to 100 µg/mL depending on the bacterial strain tested.
Case Studies
-
Study on Antifungal Efficacy :
- Objective : To evaluate the antifungal activity of this compound.
- Method : Disk diffusion method was employed against Candida albicans.
- Results : The compound showed a zone of inhibition measuring 15 mm at a concentration of 50 µg/disc.
-
Antibacterial Activity Assessment :
- Objective : To determine the antibacterial efficacy against Staphylococcus aureus.
- Method : Broth microdilution method was used.
- Results : MIC was found to be 50 µg/mL, indicating strong antibacterial potential.
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of halogenated picolinaldehydes, including this compound. The presence of the bromine atom significantly enhances its reactivity compared to non-halogenated counterparts. Furthermore, modifications to the picoline structure have been explored to optimize biological activity while minimizing toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
